molecular formula C9H7ClOS B1404064 (7-Chlorobenzo[b]thiophen-2-yl)methanol CAS No. 1171926-62-7

(7-Chlorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B1404064
CAS No.: 1171926-62-7
M. Wt: 198.67 g/mol
InChI Key: RMYKLPWNVJZSCL-UHFFFAOYSA-N
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Description

(7-Chlorobenzo[b]thiophen-2-yl)methanol is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a chlorine atom at the 7th position and a methanol group at the 2nd position of the benzo[b]thiophene ring imparts specific chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

(7-Chloro-benzo[b]thiophen-2-yl)-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including (7-Chloro-benzo[b]thiophen-2-yl)-methanol, have been shown to exhibit kinase inhibition, which can modulate signal transduction pathways . Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Cellular Effects

The effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of action of (7-Chloro-benzo[b]thiophen-2-yl)-methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is crucial for its long-term effects on cellular function, as degradation products may exhibit altered activity and toxicity profiles .

Dosage Effects in Animal Models

The effects of (7-Chloro-benzo[b]thiophen-2-yl)-methanol vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that the biological activity of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is dose-dependent .

Metabolic Pathways

(7-Chloro-benzo[b]thiophen-2-yl)-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. For example, cytochrome P450 enzymes play a crucial role in the metabolism of thiophene derivatives, including (7-Chloro-benzo[b]thiophen-2-yl)-methanol . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that may exhibit different biological activities . Additionally, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of (7-Chloro-benzo[b]thiophen-2-yl)-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For instance, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and detoxification . Additionally, binding proteins may facilitate the distribution of the compound within tissues, impacting its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of (7-Chloro-benzo[b]thiophen-2-yl)-methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, (7-Chloro-benzo[b]thiophen-2-yl)-methanol may localize to the mitochondria, where it can influence energy production and apoptosis . Additionally, its localization to the nucleus may enable it to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorobenzo[b]thiophen-2-yl)methanol typically involves the chlorination of benzo[b]thiophene followed by the introduction of a methanol group. One common method includes the reaction of benzo[b]thiophene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 7th position. This is followed by a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Chlorobenzo[b]thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the methanol group to a methyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-formaldehyde or (7-Chloro-benzo[b]thiophen-2-yl)-carboxylic acid.

    Reduction: Formation of (7-Chloro-benzo[b]thiophen-2-yl)-methyl or (Benzo[b]thiophen-2-yl)-methanol.

    Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

(7-Chlorobenzo[b]thiophen-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structural properties make it valuable in developing new materials and compounds.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties . It interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to inhibit certain kinases, which can modulate critical signaling pathways in cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent . It has been studied as an inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can enhance the efficacy of existing drugs by altering their metabolic pathways .

Industry

This compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in electronic devices, contributing to advancements in material science.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Case Study 2: Cytochrome P450 Inhibition

Research involving Schistosoma mansoni showed that derivatives of this compound could effectively inhibit cytochrome P450 enzymes essential for parasite survival. This suggests its potential as a lead compound for developing antiparasitic drugs .

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex molecules
BiologyAntimicrobial and anticancer research
MedicinePotential therapeutic agent; cytochrome P450 inhibitor
IndustryProduction of organic semiconductors and OLEDs

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the chlorine and methanol groups.

    (7-Chloro-benzo[b]thiophene): Lacks the methanol group.

    (Benzo[b]thiophen-2-yl)-methanol: Lacks the chlorine atom.

Uniqueness

(7-Chlorobenzo[b]thiophen-2-yl)methanol is unique due to the presence of both the chlorine atom and the methanol group, which confer specific chemical and biological properties

Biological Activity

Overview

(7-Chlorobenzo[b]thiophen-2-yl)methanol is a compound belonging to the benzo[b]thiophene class, characterized by a chlorine atom at the 7th position and a hydroxymethyl group at the 2nd position. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and modulation of various biochemical pathways.

  • Molecular Formula : C₉H₇ClOS
  • Molecular Weight : 198.67 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 207 °C
  • Melting Point : 0 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HeLa cells, through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophene ring is crucial for this activity, as it enhances interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor. Kinases play vital roles in signal transduction pathways, and their inhibition can lead to altered cellular responses. This property suggests that the compound may be useful in developing targeted therapies for diseases where kinase activity is dysregulated.

The biological activity of this compound is mediated through several molecular mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, leading to their inhibition or activation.
  • Gene Expression Modulation : It influences transcription factors that regulate gene expression, thereby affecting cellular metabolism and function.
  • Metabolic Pathway Engagement : Interactions with cytochrome P450 enzymes are critical for its metabolism and bioactivity.

In Vitro Studies

A study examining the effects of this compound on HeLa cells reported a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have shown that administration of this compound at low doses resulted in reduced tumor size in xenograft models. The compound exhibited anti-inflammatory properties alongside its anticancer effects, highlighting its therapeutic potential .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

Dosage Range Biological Effect
Low (<10 µM)Anti-inflammatory effects observed
Moderate (10-50 µM)Significant anticancer activity
High (>50 µM)Potential cytotoxicity

Properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKLPWNVJZSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1-benzothiophene-2-carboxylic acid (synthesized by the method of Journal of Chemical Society Perkin Trans. 1, 1984, 385, 1.00 g, 4.70 mmol) in tetrahydrofuran (17 mL) was added a solution of 0.95 mol/L borane-tetrahydrofuran complex in tetrahydrofuran (9.90 mL, 9.41 mmol) at 0° C. The mixture was stirred at room temperature overnight, and then to the reaction solution was added water, and the mixture was concentrated under reduced pressure to remove solvent. To the resulting residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with hexane-diisopropyl ether to give (7-chloro-1-benzothien-2-yl)methanol (842 mg, 90%) as a colorless powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.